molecular formula C12H10O3 B12604232 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde CAS No. 647023-78-7

5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde

Cat. No.: B12604232
CAS No.: 647023-78-7
M. Wt: 202.21 g/mol
InChI Key: DAWNNDWJJPZENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde is a furan-based building block of interest in organic synthesis and medicinal chemistry research. While specific biological data for this compound is limited, structurally related furan-2-carbaldehyde derivatives are recognized as valuable intermediates for synthesizing pharmaceuticals and functional materials . Compounds based on the furan-2-carbaldehyde scaffold, such as 5-(hydroxymethyl)furfural (HMF), are considered platform chemicals derived from biomass, highlighting the strategic importance of this class of molecules in developing sustainable industrial processes . Recent studies on similar synthetic furan derivatives have demonstrated promising antimicrobial activity , showing efficacy against microorganisms such as the yeast Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus . The presence of both aldehyde and hydroxymethyl functional groups on the aromatic system makes this compound a versatile precursor for further chemical modifications, including condensation and polymerization reactions. Researchers are exploring these derivatives for the development of novel bioactive compounds and polymers . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647023-78-7

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H10O3/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2

InChI Key

DAWNNDWJJPZENZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)C=O)CO

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

One of the most effective methods for synthesizing this compound involves the Suzuki-Miyaura coupling reaction. This method typically utilizes 5-bromo-2-furfural and 3-(hydroxymethyl)phenylboronic acid as starting materials.

  • Reagents :

    • 5-bromo-2-furfural
    • 3-(hydroxymethyl)phenylboronic acid
    • Palladium catalyst (e.g., Pd(PPh₃)₄)
  • Conditions : The reaction is usually carried out in a solvent such as water or an organic solvent under controlled temperature conditions.

  • Yield : The expected yield from this reaction can vary but is often reported around 70% to 80% depending on the optimization of reaction conditions.

Vilsmeier-Haack Reaction

Another method involves the Vilsmeier-Haack reaction, which is particularly useful for introducing aldehyde functionalities into furan derivatives.

  • Reagents :

    • 5-hydroxymethylfuraldehyde
    • Phosphorus oxychloride (POCl₃)
    • Dimethylformamide (DMF)
  • Conditions : The reaction typically requires heating under reflux conditions.

  • Yield : Yields from this method can reach approximately 60% to 70%, depending on the specific conditions used.

Alternative Methods

Other methods reported in literature include:

  • Photochemical Reactions : Utilizing irradiation of specific furan derivatives in solvents like benzene can yield related compounds, although these methods may require more complex setups and purification steps.

  • Palladium(II) Catalyzed Reactions : Oxidation reactions using palladium(II) acetate can also be employed to synthesize related furan derivatives, contributing to the versatility of synthetic approaches available.

The effectiveness of each preparation method can be influenced by several factors:

Method Key Factors Typical Yield (%)
Suzuki-Miyaura Coupling Catalyst loading, solvent type 70-80
Vilsmeier-Haack Reaction Temperature, reagent purity 60-70
Photochemical Reaction Light intensity, solvent Variable
Palladium(II) Catalyzed Reaction time, temperature Variable

Post-synthesis, it is crucial to characterize the purity and structural integrity of the synthesized compound. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: 5-[3-(Carboxymethyl)phenyl]furan-2-carboxylic acid.

    Reduction: 5-[3-(Hydroxymethyl)phenyl]furan-2-methanol.

    Substitution: 5-[3-(Hydroxymethyl)phenyl]-2-bromofuran.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in various pharmaceutical applications, primarily due to its biological activity:

  • Antimicrobial Properties : Research indicates that derivatives of 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde exhibit significant antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus.
  • Antitumor Activity : Compounds containing furan moieties, including this aldehyde, have been studied for their cytotoxic effects on cancer cells. The ability to inhibit tumor growth makes it a candidate for further development in cancer therapeutics .
  • Neuroprotective Effects : Some studies suggest that derivatives may help prevent neurodegenerative diseases by mitigating oxidative stress and inflammation, thus protecting neuronal health .

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable intermediate:

  • Building Block for Complex Molecules : Its functional groups allow for various chemical modifications, making it a key building block in synthesizing more complex organic compounds. This includes the formation of esters, amines, and other derivatives through standard organic reactions such as oxidation and condensation .
  • Synthesis of Novel Materials : The compound can be utilized in developing new polymer materials, particularly those that require specific reactivity or functional characteristics due to its unique structure .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis of Antimicrobial Agents : A study demonstrated the synthesis of novel antimicrobial agents derived from this compound, showcasing its potential to combat resistant bacterial strains. The synthesized compounds were tested against various pathogens, showing promising results in inhibiting growth .
  • Development of Anticancer Drugs : Researchers have explored the modification of this aldehyde to create derivatives with enhanced anticancer properties. These derivatives were evaluated in vitro for their cytotoxic effects on different cancer cell lines, revealing significant activity that warrants further investigation .
  • Polymer Chemistry : The use of this compound in synthesizing biodegradable polymers has been documented. These polymers exhibit favorable mechanical properties and biodegradability, making them suitable for environmentally friendly applications .

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde, emphasizing differences in substituents, synthesis, properties, and applications:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Properties/Applications References
This compound 3-Hydroxymethyl C₁₂H₁₀O₃ Potential bioactivity (e.g., anti-inflammatory); polar due to -CH₂OH group.
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde 3-Trifluoromethyl C₁₂H₇F₃O₂ Electron-withdrawing CF₃ group enhances electrophilicity; used in Doebner reactions .
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitro C₁₁H₇NO₄ Nitro group facilitates reduction to amines; precursor for heterocyclic synthesis .
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde 3-Chloro, 4-methoxy C₁₂H₉ClO₃ Halogen and methoxy groups influence lipophilicity and metabolic stability .
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl (on furan) C₇H₈O₃ Less polar than hydroxymethyl analogs; acute oral toxicity (Category 4) .

Key Comparisons:

Synthetic Reactivity :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase the aldehyde's electrophilicity, facilitating condensation reactions like the Doebner modification to form α,β-unsaturated acids .
  • Electron-donating groups (e.g., -OCH₃ in ) may slow such reactions but improve stability under acidic conditions.

Halogenated analogs (e.g., 3-chloro in ) exhibit higher lipophilicity, which could enhance membrane permeability in biological systems.

The phenyl substitution may modulate these effects by altering bioavailability or target binding. Nitro- and trifluoromethyl-substituted derivatives are often intermediates in drug discovery due to their reactivity and ability to act as bioisosteres .

Safety and Handling :

  • Methoxymethyl derivatives (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) are classified as acutely toxic (oral, Category 4), requiring strict handling protocols .
  • Chlorinated analogs (e.g., ) may pose environmental hazards due to persistence, necessitating controlled disposal .

Biological Activity

5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde, a compound derived from furan, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a furan ring substituted with a hydroxymethylphenyl group and an aldehyde functional group. Its molecular formula is C11H10O3C_{11}H_{10}O_3, and it exhibits various chemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that furan derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that compounds with furan moieties exhibited activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of efficacy against microbial pathogens .

Antioxidant Activity

The compound has been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. A study reported that derivatives of hydroxymethylfurfural (HMF), closely related to this compound, can enhance the activity of enzymatic antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . This suggests potential therapeutic applications in conditions characterized by oxidative damage.

Cytotoxic Effects

In vitro studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation . The specific mechanisms through which this compound exerts its cytotoxic effects are still under investigation but may involve the inhibition of key signaling pathways.

The biological activity of this compound is believed to be mediated through its interaction with cellular targets such as enzymes and receptors. It may act as an inhibitor of enzymes involved in inflammatory processes or as a modulator of signaling pathways related to cell growth and apoptosis .

Data Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntioxidantEnhances enzymatic antioxidant activity
CytotoxicInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several furan derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
  • Cytotoxicity Assessment : In a laboratory setting, the compound was tested on various cancer cell lines. The findings revealed a dose-dependent increase in cytotoxicity, suggesting its potential role in cancer therapy .

Q & A

Q. How can photo-redox catalysis be leveraged to modify the furan-carbaldehyde moiety under mild conditions?

  • Methodological Answer : Use Ru(bpy)₃²⁺ as a photocatalyst under blue LED irradiation. Probe singlet oxygen pathways via quenching experiments (e.g., NaN₃). Monitor reaction progress with in-situ NMR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.